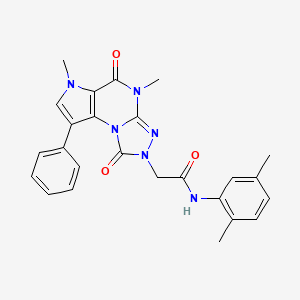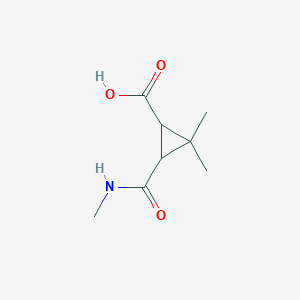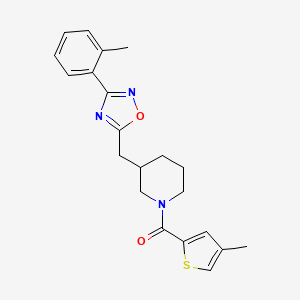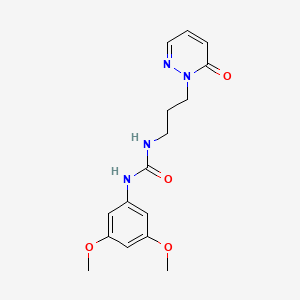
Chembl4519377
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors to consider include the conditions needed for the reaction to occur, the products of the reaction, and the speed at which the reaction takes place .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how the substance reacts with other substances .科学的研究の応用
Database Overview and Utility
ChEMBL is a vast open-access bioactivity database designed to support chemical biology, lead discovery, and target selection in drug discovery processes. It encompasses binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This information is meticulously abstracted from primary literature, curated, and standardized to enhance its utility across diverse chemical biology and drug-discovery research challenges. The database houses over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets, accessible through a web interface, data downloads, and web services (Gaulton et al., 2011).
Enhancements and Features
Recent updates have introduced several enhancements to ChEMBL, such as the annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, and the addition of metabolic pathways for drugs. These improvements facilitate a more detailed and structured exploration of the database's extensive data, supporting a broader range of research applications from neglected disease screening to crop protection and beyond (Gaulton et al., 2016).
Application in Crop Protection Research
ChEMBL's utility extends beyond human health research into fields like crop protection. By collating an extensive dataset of bioactivity data of insecticidal, fungicidal, and herbicidal compounds, ChEMBL broadens its applicability, enabling the identification of chemical scaffolds active against specific targets or endpoints relevant to crop protection. This cross-domain applicability underscores ChEMBL's role in facilitating innovative research across the life sciences (Gaulton et al., 2015).
Streamlining Access to Data
To improve accessibility and integration of ChEMBL data into research workflows, the ChEMBL web services provide a streamlined, programmatic access to the database. This includes access to standardized bioactivity, molecule, target, and drug data, enhancing the efficiency of data retrieval and integration into drug discovery and chemical biology applications (Davies et al., 2015).
Facilitating Drug Discovery through Data Deposition
A significant advancement in ChEMBL is the development of a new data deposition system, which allows for the updating of datasets and the deposition of supplementary data. This system enables more robust capture and representation of assay details, enhancing the database's utility as a comprehensive resource for drug discovery research (Mendez et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-15-10-11-16(2)19(12-15)26-20(32)14-30-25(34)31-21-18(17-8-6-5-7-9-17)13-28(3)22(21)23(33)29(4)24(31)27-30/h5-13H,14H2,1-4H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFGPABFZYASJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2922781.png)
![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2922782.png)


![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2922787.png)

![1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2922790.png)
![N-(cyanomethyl)-3-methanesulfonyl-N-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2922791.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)

